molecular formula C20H27N3O3S B4389430 Ethyl 1-[2-[ethyl-(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]piperidine-4-carboxylate

Ethyl 1-[2-[ethyl-(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]piperidine-4-carboxylate

Cat. No.: B4389430
M. Wt: 389.5 g/mol
InChI Key: VAVACZVLNFMICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-{2-[ethyl(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxylate is a complex organic compound with a unique structure that includes a benzothiazole ring, a piperidine ring, and various functional groups

Properties

IUPAC Name

ethyl 1-[2-[ethyl-(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-4-23(20-21-16-7-6-14(3)12-17(16)27-20)18(24)13-22-10-8-15(9-11-22)19(25)26-5-2/h6-7,12,15H,4-5,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVACZVLNFMICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)CN3CCC(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-[ethyl-(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method for synthesizing benzothiazoles involves the reaction of o-aminothiophenol with aldehydes in the presence of an oxidizing agent such as iodine in dimethylformamide (DMF) . The resulting benzothiazole intermediate is then further reacted with ethyl chloroacetate and piperidine under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{2-[ethyl(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 1-{2-[ethyl(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[2-[ethyl-(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-{2-[ethyl(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[2-[ethyl-(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]piperidine-4-carboxylate
Reactant of Route 2
Ethyl 1-[2-[ethyl-(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.